DLinDMA

Vue d'ensemble

Description

Le 1,2-Dilinoleyloxy-N,N-diméthyl-3-aminopropane (DLinDMA) est un lipide cationique ionisable qui joue un rôle crucial dans la formulation de particules lipidiques d'acide nucléique stables (SNALP). Ces particules sont essentielles pour la délivrance d'acides nucléiques, tels que les petits ARN interférents (siARN), qui sont utilisés dans la régulation des gènes et le traitement des maladies.

Méthodes De Préparation

La préparation du 1,2-Dilinoleyloxy-N,N-diméthyl-3-aminopropane implique généralement une méthode de synthèse chimique. Une approche courante consiste à faire réagir le N,N-diméthylacétamide avec l'acide linoléique pour produire un composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le chlorure de thionyle pour générer le produit final . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le 1,2-Dilinoleyloxy-N,N-diméthyl-3-aminopropane subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du lipide, affectant potentiellement sa capacité à former des particules lipidiques stables.

Réduction : Cette réaction peut restaurer le lipide à son état initial après l'oxydation.

Substitution : Cette réaction peut introduire différents groupes fonctionnels dans le lipide, modifiant ses propriétés et ses interactions avec les acides nucléiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications De Recherche Scientifique

Gene Delivery Systems

DLinDMA is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The unique properties of this compound contribute to its efficacy in gene silencing applications.

Case Studies

- Hepatocyte Targeting : In vivo studies have shown that LNPs containing this compound effectively silence genes in hepatocytes, which are crucial for liver function. For instance, LNPs demonstrated a potent knockdown of the GAPDH gene in antigen-presenting cells (APCs) following systemic administration .

- Primary Antigen-Presenting Cells : Research indicated that LNPs with this compound achieved substantial gene silencing in primary macrophages and dendritic cells. At concentrations as low as 1 µg/ml, significant reductions in GAPDH expression were observed, highlighting the potential for treating immunologically mediated diseases .

Vaccine Development

This compound is also pivotal in the development of mRNA vaccines. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable component in vaccine formulations.

Lipid Nanoparticle Composition

The incorporation of this compound into lipid nanoparticles improves their structural integrity and biocompatibility, which are essential for effective vaccine delivery. The lipid's unsaturation contributes to better cellular uptake and endosomal escape, critical factors for mRNA vaccines .

Clinical Applications

- COVID-19 Vaccines : The successful deployment of mRNA vaccines against COVID-19 has highlighted the role of lipids like this compound in formulating effective vaccine delivery systems. These nanoparticles ensure that mRNA reaches target cells efficiently, eliciting robust immune responses .

Therapeutic Formulations

Beyond gene delivery and vaccines, this compound has potential applications in other therapeutic areas, including cancer treatment and immunotherapy.

Cancer Therapy

This compound-based lipid nanoparticles can be engineered to deliver therapeutic agents directly to tumor cells, enhancing treatment efficacy while minimizing systemic toxicity. Studies have shown that these formulations can encapsulate chemotherapeutic drugs alongside nucleic acids, providing a dual-action approach to cancer therapy .

Immunotherapy

In immunotherapy, this compound can be used to deliver antigens or adjuvants that stimulate an immune response against tumors or infectious diseases. The ability of LNPs to enhance antigen presentation makes them suitable candidates for developing novel immunotherapeutic strategies .

Safety and Toxicity Profiles

The safety profile of this compound has been assessed through various cytotoxicity studies. Results indicate that LNPs containing this compound exhibit lower toxicity compared to traditional transfection reagents like polyethyleneimine (PEI), making them safer alternatives for use in clinical settings .

Mécanisme D'action

The mechanism of action of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane involves its ability to form stable lipid nanoparticles that encapsulate nucleic acids. The lipid’s ionizable nature allows it to interact with negatively charged nucleic acids, forming complexes that protect the nucleic acids from enzymatic degradation. Upon cellular uptake, the lipid nanoparticles facilitate the release of the nucleic acids into the cytoplasm, where they can exert their therapeutic effects .

Comparaison Avec Des Composés Similaires

Le 1,2-Dilinoleyloxy-N,N-diméthyl-3-aminopropane est souvent comparé à d'autres lipides cationiques ionisables utilisés dans les formulations de nanoparticules lipidiques, telles que :

DLin-MC3-DMA : Connu pour sa capacité de délivrance supérieure et sa toxicité inférieure par rapport au 1,2-Dilinoleyloxy-N,N-diméthyl-3-aminopropane.

SM-102 : Utilisé dans la formulation de vaccins contre la COVID-19 à ARNm, il a montré des titres d'anticorps comparables ou meilleurs dans les modèles de vaccins.

ALC-0315 : Un autre lipide utilisé dans les vaccins contre la COVID-19 à ARNm, connu pour son efficacité dans la délivrance de l'ARNm.

Le 1,2-Dilinoleyloxy-N,N-diméthyl-3-aminopropane est unique dans sa capacité à former des nanoparticules lipidiques stables avec une forte fusogénicité, ce qui facilite une délivrance cytosolique efficace des acides nucléiques .

Activité Biologique

DLinDMA, or 1,2-dilinoleoyl-3-dimethylammonium-propane, is a cationic lipid that has garnered attention for its potential in gene delivery systems, particularly in the context of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its efficacy as a delivery vector for nucleic acids, its immunogenicity, and various case studies highlighting its applications in gene therapy.

Overview of this compound

This compound is a member of a class of lipids known for their ability to form stable nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of genetic material into cells, making them valuable tools in therapeutic applications, including gene therapy and vaccine development.

Case Study: Lafora Disease

A significant study demonstrated the effectiveness of this compound in delivering plasmid DNA for the treatment of Lafora disease, a rare neurodegenerative disorder. The research involved formulating nanosized liposomes containing this compound and assessing their transfection efficiency in HEK293 and neuroblastoma cells. Key findings included:

- Transfection Efficiency : Liposomes containing this compound exhibited high transfection rates with minimal cytotoxicity and negligible hemolysis.

- Biological Activity : Successful expression of the laforin protein was confirmed through Western blotting, indicating the biological activity of the delivered gene .

| Parameter | This compound Liposomes | DOTAP Liposomes |

|---|---|---|

| Transfection Efficiency | High | Moderate |

| Cytotoxicity | Minimal | Moderate |

| Hemolysis | Negligible | Low |

Immunogenicity Assessment

The immunogenic properties of cationic lipids like this compound are critical for their application in therapeutic contexts. Research indicates that while this compound can induce immune responses, its formulation within LNPs can mitigate adverse effects. Notably:

- Complement Activation : Studies have shown that LNPs containing this compound can activate complement pathways but at lower levels compared to other cationic lipids. This reduced activation may lead to fewer side effects associated with immune responses .

- Cellular Uptake : Enhanced cellular uptake was observed with LNPs incorporating this compound, which is essential for effective gene silencing and therapeutic outcomes .

Comparative Efficacy in Gene Silencing

In a comparative study assessing various lipid formulations for siRNA delivery, LNPs containing this compound were shown to facilitate significant gene knockdown. The results indicated:

- Gene Silencing Potency : At concentrations as low as 1 µg/ml, LNPs with this compound achieved approximately 60% silencing of GAPDH in primary macrophages and dendritic cells.

- Uptake Mechanism : The study highlighted that LNPs with this compound effectively disrupt endosomal membranes post-uptake, allowing for efficient release of siRNA into the cytosol .

Propriétés

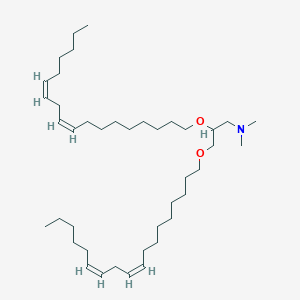

IUPAC Name |

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQBIAXADRDUGK-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871258-12-7 | |

| Record name | Dlindma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DLINDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.